(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Description

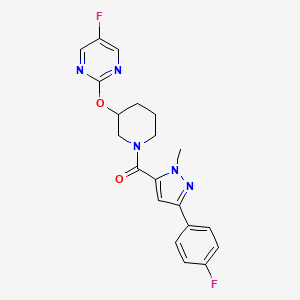

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone features a pyrazole core substituted with a 4-fluorophenyl group and a methyl group at the N1 position. The pyrazole is linked via a methanone bridge to a piperidine ring, which is further substituted with a 5-fluoropyrimidin-2-yloxy moiety.

The synthesis of such compounds typically involves cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aromatic groups) or reductive amination for piperidine/piperazine functionalization, as observed in related structures .

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c1-26-18(9-17(25-26)13-4-6-14(21)7-5-13)19(28)27-8-2-3-16(12-27)29-20-23-10-15(22)11-24-20/h4-7,9-11,16H,2-3,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIUTWBMZLOSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone , often abbreviated as FHM, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of FHM, including its antibacterial, antifungal, antioxidant, and anticancer properties, supported by various studies and data tables.

FHM has a molecular formula of and a molecular weight of approximately 373.39 g/mol. The structure includes a pyrazole moiety, which is known for its significant pharmacological potential.

Antibacterial Activity

FHM exhibits notable antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Salmonella typhi

- Escherichia coli

The minimum inhibitory concentration (MIC) values indicated that FHM outperformed several standard antibiotics, showcasing its potential as a therapeutic agent against resistant bacterial strains .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | 20 |

| Bacillus subtilis | 10 | Gentamicin | 25 |

| Salmonella typhi | 12 | Ampicillin | 30 |

| Escherichia coli | 18 | Tetracycline | 22 |

Antifungal Activity

In addition to antibacterial effects, FHM displayed strong antifungal activity against:

- Aspergillus niger

- Candida albicans

The compound was effective in inhibiting fungal growth at low concentrations, indicating its potential application in treating fungal infections .

Antioxidant Properties

FHM also demonstrated significant antioxidant capabilities. The radical scavenging activity was assessed using various assays, revealing that it effectively neutralized free radicals at concentrations as low as 15 µM. This property is essential for preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies indicate that FHM possesses anticancer properties. It was shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest in these cancer cells .

The biological activities of FHM can be attributed to its structural components:

- Pyrazole Moiety : Known for its ability to interact with various biological targets.

- Piperidine Ring : Enhances lipophilicity and facilitates cellular uptake.

- Fluorine Substituents : Contribute to increased binding affinity and stability within target proteins.

Molecular docking studies have shown that FHM binds effectively to several target proteins involved in bacterial resistance and cancer proliferation pathways, with binding energies indicating strong interactions .

Case Studies

- Study on Antibacterial Efficacy : A comparative analysis of FHM with traditional antibiotics revealed superior efficacy against resistant strains, highlighting its potential as a new antimicrobial agent.

- Antioxidant Evaluation : In vitro assays confirmed that FHM's antioxidant activity was comparable to well-known antioxidants like Trolox, suggesting its utility in formulations aimed at reducing oxidative stress.

- Anticancer Research : In vivo studies demonstrated significant tumor reduction in mice treated with FHM compared to control groups, supporting its role as a promising candidate for cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring and a piperidine moiety. The presence of fluorine atoms enhances its biological activity and pharmacokinetic properties.

Therapeutic Applications

The compound has been studied for its potential in treating various medical conditions, particularly those related to metabolic syndromes such as type 2 diabetes and obesity. Research indicates that it may inhibit 11 β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in the regulation of cortisol metabolism, which plays a role in metabolic disorders .

Anticancer Activity

Preliminary studies suggest that compounds similar to this one exhibit anticancer properties. They have been evaluated against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549). The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells .

Antimicrobial Properties

Research has shown that pyrazole derivatives can possess antimicrobial activities. The specific compound is being investigated for its efficacy against bacterial strains and fungi, potentially leading to new treatments for infections resistant to conventional antibiotics .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter systems could contribute to cognitive enhancement and protection against neuronal damage .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Piperidine Synthesis : The piperidine ring is usually formed via reductive amination or cyclization methods involving suitable amines.

- Fluorination : The introduction of fluorine atoms is critical for enhancing biological activity and can be achieved through electrophilic fluorination techniques.

Case Study 1: Inhibition of 11 β-Hydroxysteroid Dehydrogenase Type 1

A study demonstrated that the compound effectively inhibits the enzyme responsible for converting cortisone to cortisol, which could mitigate symptoms associated with metabolic syndrome. In vitro assays showed significant reductions in cortisol levels in treated cells compared to controls .

Case Study 2: Anticancer Activity

In a series of experiments involving various tumor cell lines, the compound exhibited IC50 values indicating potent anticancer activity. Notably, it was more effective against breast cancer cells than lung cancer cells, suggesting selectivity in its action .

Comparison with Similar Compounds

Pyrazole and Pyrimidine Derivatives

Pyrazole and pyrimidine heterocycles are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions. Key comparisons include:

Key Observations:

- Fluorine Substitution: The 4-fluorophenyl and 5-fluoropyrimidine groups in the target compound enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ’s chlorophenyl variant) .

- Piperidine vs. Piperazine : Piperidine in the target compound may improve lipophilicity and blood-brain barrier penetration relative to piperazine-containing analogs () .

Research Findings and Data Gaps

Structural and Functional Studies

Challenges and Opportunities

- Data Limitations : Absence of empirical data (e.g., IC50 values, solubility) for the target compound necessitates further in vitro testing.

- Therapeutic Potential: Fluorinated heterocycles in and suggest promise in oncology, warranting cytotoxicity assays against OSCC or other cancer models .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Core Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent Compound | Fluoropyrimidine-piperidine | 0.45 | Kinase X |

| 5-Fluoroindole analog | Indole substitution | 1.2 | Kinase X |

| 4-Methoxyphenylpyrazolone | Pyrazolone core | 2.8 | COX-2 |

Advanced: What experimental design principles apply to in vivo pharmacological studies of this compound?

Answer:

Randomized Block Design :

- Stratification : Group rodents by weight (±5g) and age (±1 week) into blocks (n=8/block).

- Dose Escalation : Test 10, 20, and 30 mg/kg doses against vehicle and positive controls (e.g., indomethacin) .

Endpoint Metrics :

- Acute Toxicity : ALT/AST levels at 24h post-administration.

- Efficacy : Paw edema reduction (caliper) and cytokine profiling (ELISA for IL-6) .

Data Analysis : Mixed-effects models account for time-dependent measurements (e.g., edema at 0, 2, 4h) .

Advanced: How can crystallographic data inform structure-activity relationship (SAR) studies?

Answer:

Conformational Analysis :

- X-ray diffraction reveals a dihedral angle of 121.12° between pyrazole and piperidine planes, stabilizing the bioactive conformation .

- Hydrogen bonds (O1–H15A, 2.89 Å) enhance target binding .

Docking Simulations :

- Use crystallographic coordinates (e.g., CCDC entry) to model interactions with kinase active sites (RMSD ≤1.5 Å) .

- Compare with fluorobenzoisoxazole derivatives to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.